molecular formula C6H4BrFO B123259 5-Bromo-2-fluorophenol CAS No. 112204-58-7

5-Bromo-2-fluorophenol

Cat. No. B123259
M. Wt: 191 g/mol
InChI Key: YPTHSYKJDRMAJY-UHFFFAOYSA-N
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Patent
US07279580B2

Procedure details

A solution of 5-bromo-2-fluorobenzeneboronic acid (25 g, 114 mmol) in tetrahydrofuran was treated with hydrogen peroxide (7.8 ml of a 35 wt % solution in water) then with sodium hydroxide (1.4 ml of a 4N solution in water). A mild exotherm caused the internal temperature to reach 40° C. This mixture was left to stir at ambient temperature for 14 h then treated with manganese dioxide (200 mg) and stirring was continued for 90 min before filtering the reaction (GF/A filter paper). The filtrate was concentrated on a rotary evaporator and the residue partitioned between ether (400 ml) and water. The organics were washed with more water and brine, and dried over anhydrous magnesium sulphate. Filtration and evaporation to dryness afforded 5-bromo-2-fluorophenol (19.7 g, 90%) as a colourless liquid: δH (400 MHz, d6-DMSO) 6.93-6.97 (1H, m), 7.09-7.14 (2H, m), 10.36 (1H, br).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6](B(O)O)[CH:7]=1.[OH:12]O.[OH-].[Na+]>O1CCCC1.O.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([OH:12])[CH:7]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)B(O)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 40° C
WAIT
Type
WAIT
Details
This mixture was left
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 90 min
Duration
90 min
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
the reaction (GF/A filter paper)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether (400 ml) and water
WASH
Type
WASH
Details
The organics were washed with more water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation to dryness

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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